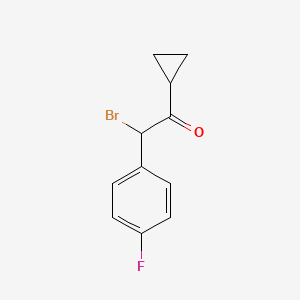
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is a chemical compound with the molecular formula C11H10BrFO . It has a molecular weight of 257.1 . This compound is used as a reagent in the synthesis of potent anti-oxidant agents .
Synthesis Analysis
The synthesis of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone can be achieved through an ester exchange reaction between styrene and 2-Bromo-2-(2-fluorophenyl)acetic ester . Another method involves adding 2-fluorophenylacetic acid ethyl ester to a three-necked flask, dissolving it in DMF, adding pyridine, and slowly dripping in ring third formyl chloride at room temperature .Molecular Structure Analysis
The molecular structure of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone consists of a cyclopropyl group attached to a bromo-fluorophenyl ethanone group . The compound has a density of 1.574±0.06 g/cm3 (Predicted) .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone are not detailed in the search results, it is known that this compound is used as a reagent in the synthesis of potent anti-oxidant agents .Physical And Chemical Properties Analysis
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone has a predicted density of 1.574±0.06 g/cm3 . The boiling point is predicted to be 293.0±25.0 °C , and the flash point is 131.009°C . The compound has a vapor pressure of 0.002mmHg at 25°C , and a refractive index of 1.592 .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Studies focusing on synthetic methodologies and chemical properties of brominated and fluorinated compounds provide valuable insights into the reactivity, stability, and potential applications of these compounds in various fields. For instance, research on the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, emphasizes the importance of developing practical, large-scale synthesis methods for brominated and fluorinated compounds (Qiu et al., 2009). This highlights the ongoing need for efficient synthesis routes that could be applicable to compounds like 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone.
Environmental Impact and Flame Retardants
Research on the environmental impact and occurrence of novel brominated flame retardants in various matrices underscores the environmental relevance of brominated compounds. Studies by Zuiderveen et al. (2020) review the occurrence and potential risks of novel brominated flame retardants, suggesting the environmental persistence and potential health impacts of such compounds (Zuiderveen et al., 2020). This context is important for understanding the broader environmental considerations associated with the use and disposal of brominated chemicals, including 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone.
Development of Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific chemical frameworks, such as 4-methyl-2,6-diformylphenol, for detecting various analytes highlights the potential of brominated and fluorinated compounds in analytical applications. Research by Roy (2021) on DFP-based chemosensors for metal ions and other analytes showcases the utility of structurally complex molecules in sensing applications (Roy, 2021). These findings suggest that compounds like 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone could find applications in the development of novel chemosensors or analytical reagents.
Safety and Hazards
Safety information for 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone indicates that it should be stored in an inert atmosphere at 2-8°C . Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used . In case of contact with skin, it should be washed off with plenty of water .
Propriétés
IUPAC Name |
2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO/c12-10(11(14)8-1-2-8)7-3-5-9(13)6-4-7/h3-6,8,10H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIYRUYTSJOCDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B589894.png)

![(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B589896.png)
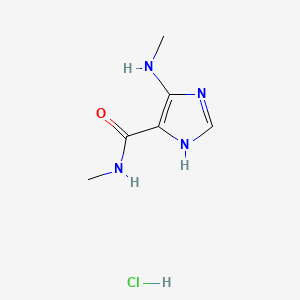
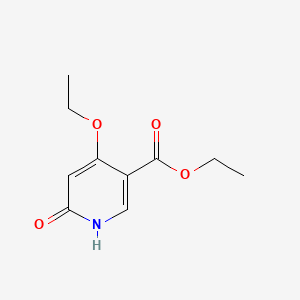
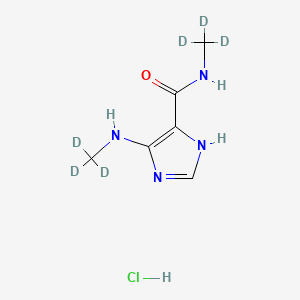
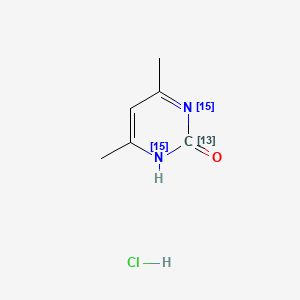


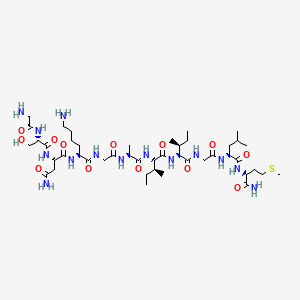



![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)